molecular formula C9H9NO5S B12706578 Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester CAS No. 139326-42-4

Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester

Cat. No.: B12706578
CAS No.: 139326-42-4
M. Wt: 243.24 g/mol
InChI Key: MJCRVNLFBAINLZ-UHFFFAOYSA-N
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Description

Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester is an organic compound with the molecular formula C9H9NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the phenyl ring is substituted with a nitro group and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This reaction proceeds under mild conditions and provides a good yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the sulfinyl group to a sulfide group.

    Substitution: Formation of amides or alcohol derivatives from the ester group.

Scientific Research Applications

Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.

    4-Nitrophenylacetic acid: Similar structure but with a nitro group at the para position.

    2-Nitrophenylacetic acid: Lacks the sulfinyl group present in acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester.

Uniqueness

This compound is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent and research tool.

Properties

CAS No.

139326-42-4

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

methyl 2-(2-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3

InChI Key

MJCRVNLFBAINLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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